5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole
Overview
Description
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7HCl2F2NO4 and a molecular weight of 271.99 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalyst selection.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms (chlorine and fluorine), this compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield an amino derivative.
Reduction Reactions: Reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is not well-documented. its chemical structure suggests that it may interact with biological molecules through:
Electrophilic Substitution: The presence of electron-withdrawing groups (nitro, chloro, and fluoro) makes the compound an electrophile, which can react with nucleophiles in biological systems.
Redox Reactions: The nitro group can undergo redox reactions, potentially affecting cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-p-benzoquinone: A compound with similar halogen and nitro functionalities.
3,5-Dichloro-2,6-difluoro-4-pyridinol: Another compound with similar halogen substitutions.
Properties
IUPAC Name |
5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F2NO4/c8-2-1-3-6(16-7(10,11)15-3)5(4(2)9)12(13)14/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEKMJYFBIBLQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OC(O2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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